molecular formula C22H15F2N5O2 B2568766 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 941964-17-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2568766
CAS RN: 941964-17-6
M. Wt: 419.392
InChI Key: QBOHSOHYUBIDCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the compound’s reactivity, stability, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antitumor Activity

Research indicates the potential for compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide in antitumor applications. For instance, the interaction of certain imidazotetrazines with alkyl and aryl isocyanates has shown curative activity against L-1210 and P388 leukemia, suggesting a possible pathway for developing antitumor agents using related structures (Stevens et al., 1984).

Synthetic Applications

Compounds with structures similar to the specified chemical have been used as intermediates in the synthesis of various chemical entities. For instance, studies on substituted benzenesulfonamides as aldose reductase inhibitors have explored derivatives with difluorophenolic groups, highlighting the synthetic versatility and potential biological relevance of such compounds (Alexiou & Demopoulos, 2010).

Material Science Applications

In material science, the xanthene unit within the compound's structure suggests its utility in the development of novel polymers. Aromatic polyamides incorporating xanthene units and methyl pendant groups have been synthesized, showing high glass transition temperatures and thermal stability, which could be advantageous in creating new materials with specific mechanical and thermal properties (Guo et al., 2015).

Antimicrobial Activity

Research on new thiourea derivatives, including those with halogenated phenyl groups, has demonstrated significant antimicrobial activity, suggesting that derivatives of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide could be explored for antimicrobial applications (Limban et al., 2011).

Sensor Development

The ability to modify the core structure to incorporate functional groups makes derivatives of this compound candidates for sensor development, particularly for detecting environmental or biological analytes. Compounds with similar structural motifs have been investigated for their colorimetric sensing capabilities, indicating potential applications in developing sensors for specific ions or molecules (Younes et al., 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it’s involved in .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It may include the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOHSOHYUBIDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

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